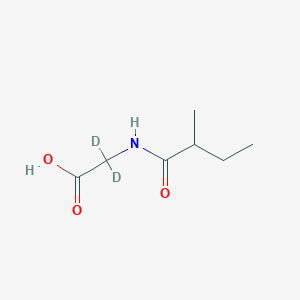

2-Methylbutyrylglycine-d2

Description

Contextualization of Stable Isotope Labeling in Contemporary Biomedical Research

Rationale for Deuterium (B1214612) Incorporation in Metabolite Surrogates

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into metabolite surrogates for several strategic reasons. clearsynth.comnih.gov The primary rationale lies in its utility as a tracer in analytical methods, particularly those coupled with mass spectrometry. clearsynth.com Because deuterium is chemically almost identical to hydrogen (protium, ¹H) but has an additional neutron, its incorporation results in a molecule that is slightly heavier. metsol.commusechem.com This mass difference allows a mass spectrometer to easily distinguish the deuterated standard from the endogenous (unlabeled) analyte of interest. clearsynth.com

This clear differentiation is crucial for accurate quantitative analysis. clearsynth.com The deuterated standard, added to a sample in a known quantity, co-elutes with the native analyte and experiences similar conditions during sample preparation, extraction, and analysis. scioninstruments.comscispace.com By comparing the signal of the analyte to the stable signal of the internal standard, researchers can correct for variability and matrix effects—interference from other compounds in a complex sample—thereby ensuring precise and accurate measurements. clearsynth.comscioninstruments.com

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the deuterium kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of this bond. juniperpublishers.combeilstein-journals.org In drug discovery, this can be used to improve a drug's metabolic stability and pharmacokinetic profile. nih.govmusechem.com For analytical standards, this increased stability ensures the integrity of the reference compound throughout the analytical process.

Strategic Importance of 2-Methylbutyrylglycine-d2 as an Analytical Reference Standard

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-Methylbutyrylglycine (B135152), in biological fluids. medchemexpress.eulgcstandards.com Its strategic importance lies in its ability to improve the accuracy, precision, and robustness of quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com

In the context of diagnosing and monitoring certain inherited metabolic disorders, precise measurement of endogenous metabolites like 2-Methylbutyrylglycine is critical. texas.govoklahoma.gov The use of this compound as an internal standard allows clinical laboratories to achieve the high level of confidence required for diagnostic testing. clearsynth.com It compensates for potential analyte loss during sample extraction and corrects for fluctuations in instrument sensitivity, ensuring that the measured concentration of the native metabolite is reliable. scioninstruments.comscispace.com Because the deuterated standard is nearly identical to the analyte, it closely mimics its behavior during the entire analytical procedure, making it superior to other types of internal standards, such as structural analogs. scioninstruments.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | N-(2-Methyl-1-oxobutyl)glycine-2,2-d2, 2-Methylbutanoylglycine-2,2-d2 |

| Molecular Formula | C₇H₁₁D₂NO₃ |

| Molecular Weight | 161.20 g/mol |

| Unlabeled CAS Number | 52320-67-9 |

| Isotope Label | Deuterium |

| Chemical Structure | [2H]C([2H])(NC(=O)C(C)CC)C(=O)O |

Data sourced from LGC Standards. lgcstandards.com

Overview of 2-Methylbutyrylglycine in Human and Mammalian Metabolism Studies

2-Methylbutyrylglycine is an acylglycine that serves as a significant biomarker in the study of human and mammalian metabolism. sigmaaldrich.com Acylglycines are conjugates of acyl-coenzyme A (acyl-CoA) intermediates and the amino acid glycine (B1666218). mayocliniclabs.comhmdb.ca While normally present as minor metabolites, their accumulation in urine and blood can indicate specific inborn errors of metabolism. sigmaaldrich.commayocliniclabs.com

Fundamental Role of 2-Methylbutyrylglycine within L-Isoleucine Catabolism

2-Methylbutyrylglycine is a key metabolite in the catabolic pathway of the essential amino acid L-isoleucine. caymanchem.comuniprot.org Its formation is a direct consequence of a disruption in this pathway. Specifically, the degradation of L-isoleucine proceeds through an intermediate called (S)-2-methylbutyryl-CoA. caymanchem.com This intermediate is normally converted to tiglyl-CoA by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). frontiersin.org

In individuals with a deficiency of the SBCAD enzyme, (S)-2-methylbutyryl-CoA cannot be properly metabolized and accumulates within the mitochondria. caymanchem.comhmdb.ca To detoxify this buildup, the body conjugates the excess 2-methylbutyryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase. hmdb.cahmdb.ca This reaction produces 2-Methylbutyrylglycine, which is then excreted in the urine. hmdb.camdpi.com Therefore, elevated levels of 2-Methylbutyrylglycine in urine are the hallmark biochemical indicator of SBCAD deficiency, also known as 2-methylbutyrylglycinuria. frontiersin.orghmdb.camdpi.com

Significance of Acylglycines in Metabolic Pathway Perturbation Research

The analysis of acylglycines is a crucial tool for diagnosing and understanding perturbations in metabolic pathways, particularly inherited disorders of fatty acid and amino acid metabolism. mayocliniclabs.comnih.govbibliotekanauki.pl These compounds are formed when acyl-CoA intermediates, which are central to energy metabolism, accumulate due to an enzymatic block. hmdb.ca The body's conjugation of these acyl-CoAs with glycine represents a detoxification mechanism. hmdb.ca

The pattern and concentration of specific acylglycines in urine can provide a diagnostic fingerprint for a range of metabolic diseases. nih.govnih.gov For example, besides 2-Methylbutyrylglycine indicating SBCAD deficiency, other acylglycines are markers for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and isovaleric acidemia. nih.govrevvity.com Quantitative analysis of a panel of acylglycines, often performed alongside organic acid and acylcarnitine profiling, offers a sensitive and specific method for identifying inborn errors of metabolism, even in asymptomatic or mildly affected individuals. mayocliniclabs.comtestcatalog.org This makes the study of acylglycines fundamental to newborn screening programs and the ongoing monitoring of patients with these disorders. texas.govbohrium.com

Table 2: Examples of Metabolic Disorders Associated with Acylglycine Accumulation

| Disorder | Accumulated Acylglycine(s) | Defective Enzyme |

|---|---|---|

| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency | 2-Methylbutyrylglycine | Short/branched-chain acyl-CoA dehydrogenase |

| Isovaleric Acidemia (IVA) | Isovalerylglycine | Isovaleryl-CoA dehydrogenase |

| Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Suberylglycine, Hexanoylglycine | Medium-chain acyl-CoA dehydrogenase |

| Glutaric Acidemia Type II | Ethylmalonic acid, Glutaric acid, various acylglycines | Electron Transfer Flavoprotein (ETF) or ETF Dehydrogenase |

| Propionic Acidemia | Propionylglycine, Tiglylglycine | Propionyl-CoA carboxylase |

Information synthesized from multiple sources. texas.govsigmaaldrich.comnih.govrevvity.comtestcatalog.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylbutyrylglycine |

| L-Isoleucine |

| Glycine |

| (S)-2-methylbutyryl-CoA |

| Tiglyl-CoA |

| Isovalerylglycine |

| Suberylglycine |

| Hexanoylglycine |

| Ethylmalonic acid |

| Glutaric acid |

| Propionylglycine |

| Tiglylglycine |

| Acyl-CoA |

| Acylcarnitine |

| Carbon-13 |

| Nitrogen-15 |

| Deuterium |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,2-dideuterio-2-(2-methylbutanoylamino)acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i4D2 |

InChI Key |

HOACIBQKYRHBOW-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C(C)CC |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment of 2 Methylbutyrylglycine D2 for Research Applications

Chemical Synthesis Pathways for Deuterated 2-Methylbutyrylglycine (B135152)

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Glycine (B1666218) Moiety

The target molecule, 2-Methylbutyrylglycine-d2, features deuterium labels on the α-carbon of the glycine residue ([2H]C([2H])(NC(=O)C(C)CC)C(=O)O). lgcstandards.com This specific labeling pattern requires the use of glycine-2,2-d2 (B46479) as the key starting material. There are several established methods for preparing deuterated glycine:

Hydrogen-Deuterium (H-D) Exchange: A common method involves the H-D exchange of unlabeled glycine. This can be achieved by heating glycine in deuterium oxide (D₂O) under acidic or basic conditions, often with a metal catalyst such as palladium on carbon (Pd/C). iaea.orgnih.gov The acidic protons on the α-carbon are exchanged for deuterium atoms from the solvent. Multiple cycles may be necessary to achieve high levels of isotopic enrichment.

Synthesis from Deuterated Precursors: A more direct synthetic route involves using precursors where the deuterium atoms are already incorporated. For instance, the reaction of diethyl acetamidomalonate in a DCl-D₂O solution can produce glycine-d5 (B27879) deuteriochloride, which can then be selectively de-deuterated at the exchangeable positions to yield glycine-d2. acs.org

For most applications, commercially available glycine-2,2-d2 with high isotopic purity (typically ≥98 atom % D) is the preferred starting material, simplifying the synthesis and ensuring a high enrichment level in the final product. sigmaaldrich.comisotope.com

Once the glycine-2,2-d2 is obtained, it is acylated with an activated form of 2-methylbutyric acid. A widely used and efficient method for this transformation is the Schotten-Baumann reaction . wikipedia.orgiitk.ac.in This reaction involves the acylation of the amino group of glycine-2,2-d2 with 2-methylbutyryl chloride under biphasic, aqueous basic conditions. byjus.comorganic-chemistry.org

The reaction proceeds as follows:

Glycine-2,2-d2 is dissolved in an aqueous solution of a base, such as sodium hydroxide, which deprotonates the carboxylic acid and activates the amino group.

2-Methylbutyryl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), is added to the aqueous solution.

The nucleophilic amino group of glycine-d2 attacks the electrophilic carbonyl carbon of the acyl chloride.

The base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium toward the formation of the amide product. byjus.com

This method is effective for preventing the protonation of the unreacted amine and minimizing side reactions, making it a robust choice for synthesizing N-acylglycine derivatives. google.com

Optimization of Synthetic Yields and Purity for Isotope-Labeled Standards

Achieving high chemical and isotopic purity is crucial for an analytical standard. Optimization of the synthesis involves several key considerations:

Reagent Purity: The starting materials, particularly glycine-2,2-d2 and 2-methylbutyryl chloride, must be of the highest possible purity to avoid the introduction of impurities that may be difficult to remove from the final product.

Reaction Conditions: Parameters for the Schotten-Baumann reaction, such as temperature, pH, and stoichiometry, must be carefully controlled. The reaction is typically run at low temperatures (0-10 °C) to minimize hydrolysis of the acyl chloride and other side reactions. Maintaining the optimal pH is critical for ensuring the amine remains nucleophilic without promoting unwanted reactions. google.com

Purification: After the reaction is complete, the product must be rigorously purified. Standard techniques include extraction, crystallization, and chromatography. High-performance liquid chromatography (HPLC) is often the method of choice for final purification, as it can separate the desired product from structurally similar impurities and unreacted starting materials, ensuring high chemical purity. moravek.com

| Parameter | Condition | Rationale |

| Starting Material | Glycine-2,2-d2 (≥98 atom % D) | Ensures high isotopic enrichment in the final product. |

| Coupling Reaction | Schotten-Baumann | High-yield, robust reaction for N-acylation of amino acids. wikipedia.org |

| Base | Sodium Hydroxide (NaOH) | Neutralizes HCl byproduct, driving the reaction to completion. byjus.com |

| Temperature | 0-10 °C | Minimizes hydrolysis of the acyl chloride and reduces side reactions. |

| Purification Method | Recrystallization followed by HPLC | Removes chemical impurities to achieve >99% purity. moravek.com |

Table 1: Optimized Synthesis and Purification Parameters for this compound.

Isotopic Enrichment and Positional Verification Techniques

Following synthesis and purification, the compound must be thoroughly analyzed to confirm its structure, verify the position of the deuterium labels, and determine the precise isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary analytical tools for this characterization. amerigoscientific.com

Nuclear Magnetic Resonance Spectroscopy for Deuterium Placement Confirmation

NMR spectroscopy is an indispensable tool for confirming the site of isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled 2-methylbutyrylglycine, the α-protons of the glycine moiety appear as a characteristic signal (typically a doublet coupled to the adjacent N-H proton). For this compound, the successful incorporation of two deuterium atoms at this position results in the complete or near-complete disappearance of this signal, providing direct evidence of site-specific deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the glycine α-position confirms the presence and chemical environment of the incorporated deuterium atoms. nih.gov

¹³C NMR (Carbon-13 NMR): The signal for the α-carbon of the glycine moiety will exhibit a characteristic triplet splitting pattern due to coupling with the two deuterium atoms (C-D coupling), and the signal will be significantly attenuated compared to the unlabeled compound.

| Nucleus | Unlabeled 2-Methylbutyrylglycine | This compound | Observation |

| ¹H | Signal present for Glycine -CH₂- | Signal absent or significantly reduced | Confirms D incorporation at the target site. |

| ²H | No signal | Signal present for Glycine -CD₂- | Directly detects the deuterium label. |

| ¹³C | Singlet for Glycine -CH₂- | Triplet for Glycine -CD₂- | Confirms D atoms are attached to the α-carbon. |

Table 2: Expected NMR Spectroscopy Results for Verification of Deuterium Placement.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

HRMS is used to confirm the molecular weight of the labeled compound and to quantify its isotopic purity and enrichment. By providing a highly accurate mass measurement, HRMS can distinguish between the desired deuterated compound and any residual unlabeled material or other isotopologues.

The analysis involves comparing the mass spectra of the labeled and unlabeled standards. The molecular ion peak ([M+H]⁺ or [M-H]⁻) for this compound will be shifted by approximately +2 Da compared to its unlabeled counterpart. The isotopic distribution of this molecular ion cluster is analyzed to calculate the isotopic purity. Isotopic enrichment is defined as the percentage of the labeled compound that contains the desired number of deuterium atoms. A high-quality standard should exhibit an isotopic enrichment of ≥98%.

| Analyte | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) | Mass Shift (Da) | Isotopic Purity (%) |

| 2-Methylbutyrylglycine | 158.0823 | 158.0821 | N/A | >99 (d₀) |

| This compound | 160.0948 | 160.0946 | +2.0125 | >99 (d₂) |

Table 3: Representative High-Resolution Mass Spectrometry Data for Isotopic Purity Assessment.

Quality Control and Characterization for Analytical Standard Preparation

The preparation of this compound as a certified analytical standard requires a comprehensive quality control (QC) process to ensure its identity, purity, concentration, and stability. Stable isotope-labeled compounds used as internal standards must be of the highest quality to ensure the accuracy and reproducibility of quantitative assays. nih.govshoko-sc.co.jp

The QC process involves a suite of analytical tests:

Identity Confirmation: The identity of the compound is unequivocally confirmed using NMR spectroscopy (¹H, ¹³C) and HRMS, comparing the resulting spectra with those of a well-characterized reference material or theoretical data.

Chemical Purity Assessment: The chemical purity is typically determined by HPLC with UV or MS detection. The peak area of the target compound is compared to the total area of all peaks in the chromatogram. A purity of ≥98% is generally required for analytical standards.

Isotopic Purity and Enrichment: As detailed in section 2.2.2, HRMS is used to determine the isotopic purity and confirm that the enrichment of the d2 species is acceptably high (e.g., >98%).

Quantitative Analysis: The exact concentration of the standard in solution is determined using a quantitative NMR (qNMR) or by creating a calibration curve with a certified reference material.

Documentation: A comprehensive Certificate of Analysis (CoA) is generated, which documents all the characterization data, including identity, chemical and isotopic purity, concentration, storage conditions, and expiration date.

This rigorous characterization ensures that each batch of the isotope-labeled standard is suitable for its intended use in sensitive and regulated bioanalytical applications.

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of synthesized this compound, distinct from its isotopic enrichment, is a critical parameter for its use as an internal standard in research applications. Chromatographic methods are universally employed to quantify the presence of any unlabeled compound or other structurally related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the preferred techniques for this assessment. nih.govnih.gov These methods offer high resolution and sensitivity, enabling the separation and quantification of the target analyte from potential contaminants.

Research findings and quality control data from suppliers indicate that high chemical purity is achievable for deuterated acylglycines. For instance, a certificate of analysis for the structurally similar compound N-Isobutyrylglycine-d2 reported a chemical purity of 99.43% as determined by HPLC. medchemexpress.com Similarly, a commercially available standard of (±)-N-(2-Methylbutyryl)glycine-2,2-d2 specifies a minimum chemical purity of 97%. lgcstandards.com The analysis is typically performed by monitoring the UV absorbance or by mass spectrometry to ensure that the detected signal corresponds exclusively to the compound of interest and that impurities are below acceptable thresholds.

Table 1: Reported Chromatographic Purity of Deuterated Acylglycines

| Compound | Analytical Method | Reported Purity | Source |

|---|---|---|---|

| N-Isobutyrylglycine-d2 | HPLC | 99.43% | medchemexpress.com |

| (±)-N-(2-Methylbutyryl)glycine-2,2-d2 | Not Specified | min 97% | lgcstandards.com |

Evaluation of Long-Term Stability for Research Stock Solutions

The reliability of quantitative studies using this compound as an internal standard is contingent upon the stability of its stock solutions over time. Stability studies are essential to define appropriate storage conditions and shelf-life, thereby preventing analytical errors arising from compound degradation. These evaluations typically involve storing the analyte in a relevant solvent at various temperatures for predetermined periods and periodically measuring its concentration.

A study focused on the quantification of acylglycines in human urine provided specific stability data for 2-Methylbutyrylglycine. nih.gov The findings from this research indicated that the compound, along with seventeen other acylglycines, demonstrated robust stability under common laboratory conditions. Specifically, the analytes were stable in urine for at least 5 hours at room temperature and for 24 hours in an autosampler set at 4°C. nih.gov For longer-term storage, the compounds remained stable for at least 7 weeks at -20°C and after undergoing three freeze-thaw cycles. nih.gov Furthermore, stability data for a similar deuterated compound, N-Isobutyrylglycine-d2, suggests that when stored in a solvent, it remains stable for up to 6 months at -80°C. medchemexpress.com These findings collectively establish a foundational understanding for the proper handling and storage of this compound research solutions.

Table 2: Stability of Acylglycine Stock Solutions Under Various Storage Conditions

| Compound | Storage Condition | Duration | Result | Source |

|---|---|---|---|---|

| 2-Methylbutyrylglycine | Room Temperature | 5 hours | Stable | nih.gov |

| 2-Methylbutyrylglycine | 4°C (Autosampler) | 24 hours | Stable | nih.gov |

| 2-Methylbutyrylglycine | -20°C | 7 weeks | Stable | nih.gov |

| N-Isobutyrylglycine-d2 (in solvent) | -80°C | 6 months | Stable | medchemexpress.com |

Advanced Analytical Methodologies Utilizing 2 Methylbutyrylglycine D2 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of acylglycines in complex biological matrices such as urine and plasma. nih.govnih.gov The high sensitivity and specificity of LC-MS/MS make it the method of choice for these applications. nih.gov The integration of 2-Methylbutyrylglycine-d2 as an internal standard is fundamental to the development of robust and reliable quantitative LC-MS/MS assays. nih.govheartlandassays.com

The separation of isomeric acylglycines presents a significant analytical challenge. Ultra-High Performance Liquid Chromatography (UHPLC) provides enhanced resolution and faster analysis times compared to conventional HPLC, making it well-suited for this purpose. researchgate.netresearchgate.net UHPLC methods, often employing sub-2 µm particle columns and gradient elution with mobile phases like water and acetonitrile (B52724) or methanol, can effectively separate 2-methylbutyrylglycine (B135152) from its isomers. nih.gov The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common practice to improve chromatographic peak shape and ionization efficiency. nih.gov The key advantage of using this compound is that it co-elutes with the endogenous analyte, ensuring accurate quantification. cerilliant.com

Electrospray ionization (ESI) is the most frequently used ionization source for acylglycine analysis by LC-MS/MS. cuni.cz Careful optimization of ESI parameters, such as spray voltage, capillary temperature, and gas flows, is crucial for maximizing sensitivity. sci-hub.se Acylglycines are typically analyzed in positive ion mode, forming protonated molecules [M+H]+. hmdb.ca

For quantification, multiple reaction monitoring (MRM) is the preferred scan mode on a triple quadrupole mass spectrometer. cuni.czwikipedia.orgnih.gov This technique involves selecting a specific precursor ion and a corresponding product ion for both the analyte and the internal standard, which provides high specificity and sensitivity. nih.gov The MRM transitions for 2-methylbutyrylglycine and this compound are chosen to be specific and to avoid interferences. researchgate.netuni-greifswald.de

Below is an interactive table with representative MRM parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 2-Methylbutyrylglycine | 160.1 | 86.1 | Positive |

| This compound | 162.1 | 88.1 | Positive |

Note: The specific m/z values can vary slightly depending on the instrument and analytical conditions.

In a typical quantitative workflow, a precise amount of this compound is added to all samples, calibrators, and quality controls at the initial stage of sample preparation. mdpi.com This "spiking" ensures that the internal standard undergoes the exact same processing as the analyte. cerilliant.com The concentration of the analyte is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve. heartlandassays.com This ratiometric approach effectively corrects for variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results. heartlandassays.com

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. nih.govnih.govchromatographyonline.comresearchgate.net These effects can lead to either ion suppression or enhancement, causing inaccurate quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. nih.govnih.gov Since the deuterated standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences the same degree of matrix-induced ion suppression or enhancement. cerilliant.com Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite the presence of matrix effects.

Additional strategies to minimize matrix effects include:

Efficient sample cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering substances.

Chromatographic separation: Optimizing the UHPLC method to separate the analyte from matrix components can reduce ion suppression. nih.govnih.gov

Sample dilution: Diluting the sample can decrease the concentration of interfering compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

While LC-MS/MS is more prevalent for acylglycine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative. nih.gov The use of this compound as an internal standard is equally crucial for achieving accurate and precise results with GC-MS. nih.govsigmaaldrich.com

Glycine (B1666218) conjugates like 2-methylbutyrylglycine are polar and non-volatile, making them unsuitable for direct GC-MS analysis. sigmaaldrich.com A derivatization step is therefore necessary to increase their volatility and thermal stability. sigmaaldrich.comyoutube.com This involves chemically modifying the polar functional groups of the molecule. sigmaaldrich.com

Common derivatization approaches for acylglycines include: nih.govmdpi.comnih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on carboxyl and amino groups to form more volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation and Esterification: This can be a one or two-step process to modify the amino and carboxyl groups, respectively. nih.gov

The following table outlines common derivatization strategies:

| Derivatization Method | Reagent Example | Target Functional Groups |

| Silylation | BSTFA | Carboxyl, Amino |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amino |

| Esterification | Methanol/HCl | Carboxyl |

This compound undergoes the same derivatization reactions as the native analyte, thereby correcting for any inconsistencies in the derivatization process. nih.gov After derivatization, the samples are analyzed by GC-MS, often using electron ionization (EI), and specific ions are monitored for quantification. nih.govresearchgate.net

Mass Spectrometric Detection Methods for Deuterated Organic Acids

In quantitative metabolomics, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards because they share nearly identical physicochemical properties with their endogenous, non-labeled counterparts. isolife.nlnih.gov This similarity ensures they behave alike during sample preparation, extraction, chromatographic separation, and ionization. clearsynth.com The key distinction lies in their mass, allowing a mass spectrometer to differentiate between the analyte (2-Methylbutyrylglycine) and the internal standard (this compound).

Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing volatile organic acids. nih.gov For GC-MS analysis, organic acids are typically derivatized to increase their volatility and thermal stability. The mass spectrometer, often a single quadrupole or a more advanced triple quadrupole (QqQ) instrument, is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only specific mass-to-charge (m/z) ratios. For the analysis of 2-Methylbutyrylglycine using its deuterated standard, the instrument would monitor a characteristic ion for the derivatized analyte and a corresponding, heavier ion for the derivatized this compound. This targeted approach significantly enhances sensitivity and reduces chemical noise.

Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS: This technique offers even greater specificity. A precursor ion for the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. A similar, mass-shifted transition is monitored for the deuterated internal standard. mdpi.com This high selectivity is crucial for minimizing interference from complex biological matrices. mdpi.com

Care must be taken during method development, as naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can potentially interfere with the detection of a doubly deuterated standard if their mass difference is small. nih.gov

Quantitative Performance Assessment in GC-MS Using this compound

The primary role of this compound is to correct for variability throughout the analytical process. clearsynth.com Its performance is assessed by its ability to provide consistent and accurate quantification of the target analyte, 2-Methylbutyrylglycine, across various conditions.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. Because the internal standard is added at a known concentration at the very beginning of sample processing, any loss of analyte during extraction or derivatization, or any fluctuation in injection volume or instrument response, will be mirrored by a proportional loss or fluctuation of the internal standard. isolife.nl This ratio-based measurement results in significantly improved precision and accuracy compared to external calibration methods. bevital.no

The effectiveness of this compound would be evaluated by consistently achieving low coefficients of variation (CV%) for quality control samples analyzed over multiple batches and different days.

Sample Preparation and Extraction Protocols for Metabolite Analysis

Development of Efficient Extraction Procedures from Biological Matrices (e.g., cell lysates, culture media, animal tissues)

The goal of sample preparation is to efficiently extract the target analyte (2-Methylbutyrylglycine) from complex biological samples while removing interfering substances like proteins and salts. researchgate.net this compound is added to the sample at the earliest stage to account for any variability in the extraction efficiency. nih.gov

Common extraction techniques for organic acids from biological matrices include:

Protein Precipitation (PPT): This is a straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to a liquid sample (e.g., plasma, serum, cell lysate) to denature and precipitate proteins. After centrifugation, the supernatant containing the metabolites is collected.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate). researchgate.net Adjusting the pH of the aqueous phase can optimize the extraction of acidic compounds like acylglycines. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively adsorb the analyte or interferences. For organic acids, an anion exchange sorbent can be used to retain the analytes, which are then washed to remove impurities and subsequently eluted with a suitable solvent.

The choice of method depends on the matrix and the desired purity of the extract. For instance, extracting from animal tissues would first require homogenization in a suitable buffer before proceeding with one of the above techniques.

Evaluation of Pre-analytical Factors Influencing Analytical Precision

The reliability of metabolomic data is highly dependent on the strict control of pre-analytical variables, as these can introduce non-biological variations into the results. nih.govresearchgate.net The use of an internal standard like this compound can compensate for some post-collection processing inconsistencies but cannot correct for metabolic changes that occur in the sample before metabolism is quenched.

Key pre-analytical factors that must be standardized include: nih.gov

Sample Collection: Factors such as the patient's fasting status, time of day for collection, and the type of collection tube (e.g., with specific anticoagulants) can significantly alter metabolite profiles. biocrates.com

Processing Delays and Temperature: After collection, samples must be processed promptly or kept on ice to minimize enzymatic activity that can alter metabolite concentrations. biocrates.com Delays at room temperature are a major source of variability. nih.gov

Storage and Freeze-Thaw Cycles: For long-term storage, samples are typically frozen at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of certain metabolites. It is best practice to store samples in single-use aliquots. nih.gov

Standardizing these procedures through robust protocols is essential for ensuring high analytical precision and the validity of the resulting data. researchgate.net

Method Validation and Performance Characteristics in Quantitative Metabolomics

Assessment of Linearity, Accuracy, and Precision with Deuterated Internal Standards

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. nih.gov When using this compound as an internal standard, key performance characteristics are assessed.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. To assess this, a series of calibration standards are prepared at different concentrations, each spiked with a constant amount of this compound. The peak area ratio (analyte/internal standard) is plotted against the analyte concentration. The relationship should be linear, typically demonstrated by a correlation coefficient (r²) of ≥ 0.99. environics.com

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often evaluated through spike-recovery experiments, where a known amount of the analyte is added to a real biological matrix. nih.gov The sample is then analyzed, and the recovery is calculated. The use of a deuterated internal standard helps ensure high accuracy by correcting for matrix effects and extraction losses.

Precision: Precision measures the degree of agreement among multiple measurements of the same sample. It is expressed as the coefficient of variation (CV%). nih.gov

Intra-assay precision (Repeatability): Assessed by analyzing replicate quality control (QC) samples within the same analytical run.

Inter-assay precision (Intermediate Precision): Assessed by analyzing the same QC samples across different days or with different operators to measure the method's long-term reproducibility. environics.com

The data below illustrates typical acceptance criteria for method validation in quantitative metabolomics.

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Linearity | Correlation coefficient of the calibration curve. | r² ≥ 0.99 |

| Accuracy | Percent recovery of a spiked analyte. | 85-115% |

| Precision (Intra-assay) | CV% of replicates within a single run. | < 15% |

| Precision (Inter-assay) | CV% of replicates across different runs. | < 20% |

Determination of Limits of Detection and Quantification in Complex Biological Systems

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The determination of these limits is a critical step in method validation, especially for analyses in complex biological matrices such as plasma, urine, or tissue homogenates, where endogenous substances can interfere with the measurement.

In the context of methods utilizing this compound as an internal standard, the LOD and LOQ for the target analyte, 2-Methylbutyrylglycine, would be established through a series of experiments involving the analysis of blank biological matrix samples spiked with decreasing concentrations of the analyte. The internal standard concentration is kept constant across all samples.

Several approaches can be used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low concentrations of the analyte to the background noise of a blank sample. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.

Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the response of blank samples and the slope of the calibration curve. The formulas are typically:

LOD = 3.3 * (standard deviation of the blank / slope)

LOQ = 10 * (standard deviation of the blank / slope)

While these are the standard, accepted methodologies for determining LOD and LOQ, a comprehensive search of scientific literature did not yield specific studies that have published LOD and LOQ values for 2-Methylbutyrylglycine using this compound as an internal standard in any complex biological system. Therefore, a data table of such findings cannot be provided.

Cross-Platform Comparability and Inter-Laboratory Reproducibility Studies

The ability to obtain consistent results across different analytical platforms and in different laboratories is crucial for the standardization and widespread application of a bioanalytical method. Cross-platform comparability studies assess whether a method yields equivalent results when performed on different types of instruments (e.g., various models of mass spectrometers from different manufacturers). Inter-laboratory reproducibility, also known as a round-robin study, evaluates the consistency of results when the same method is performed by different analysts in different laboratories.

The use of a reliable internal standard like this compound is expected to significantly enhance both cross-platform comparability and inter-laboratory reproducibility. By compensating for instrument-specific variations in ionization efficiency and other analytical parameters, the internal standard helps to normalize the data and reduce systematic errors between platforms and labs.

A typical inter-laboratory study would involve the preparation of a set of identical samples (including quality control samples with known concentrations of 2-Methylbutyrylglycine) that are then distributed to multiple participating laboratories. Each laboratory would analyze the samples using the specified method with this compound as the internal standard. The results would then be statistically analyzed to determine the level of agreement between the laboratories, often expressed as the coefficient of variation (CV).

Despite the importance of such studies, no published research detailing cross-platform comparability or inter-laboratory reproducibility for the quantitative analysis of 2-Methylbutyrylglycine using this compound as an internal standard could be identified through an extensive literature search. Consequently, no data tables with research findings on this topic can be presented.

Investigating Biochemical Pathways and Enzyme Function Using 2 Methylbutyrylglycine D2

Tracing L-Isoleucine Catabolic Flux with Stable Isotope-Labeled Compounds

The catabolism of the branched-chain amino acid L-isoleucine is a crucial pathway for energy production and cellular biosynthesis. Dysregulation of this pathway is associated with several inborn errors of metabolism. Stable isotope-labeled compounds, such as 2-Methylbutyrylglycine-d2, are instrumental in dissecting the intricate steps of this metabolic route.

Application of this compound in Fluxomics Studies of Amino Acid Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov The use of stable isotopes, such as deuterium (B1214612) (²H), is central to MFA, providing the necessary data to model and understand the flow of metabolites through a network. nih.gov While ¹³C is a commonly used isotope in fluxomics, the low natural abundance of deuterium makes it an excellent tracer for metabolic studies. nih.gov

The application of this compound in fluxomics studies allows researchers to trace the metabolic fate of L-isoleucine. By introducing this labeled compound into a cellular or organismal system, scientists can monitor its incorporation into downstream metabolites and its rate of clearance. This information is critical for understanding how the L-isoleucine catabolic pathway is regulated under different physiological and pathological conditions. For instance, in studies of inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, tracking the flux of labeled metabolites can pinpoint the specific enzymatic step that is impaired. nih.govhmdb.ca

In Vitro and In Silico Modeling of Metabolic Intermediates and Product Formation

In vitro and in silico models are essential for complementing in vivo fluxomics data and for gaining a more mechanistic understanding of metabolic pathways. In vitro studies, using isolated enzymes or cell cultures, allow for the controlled investigation of specific reactions. The use of this compound in such systems enables precise measurement of the kinetics and substrate specificity of enzymes involved in L-isoleucine catabolism.

In silico modeling, on the other hand, involves the use of computational approaches to simulate metabolic networks. These models can be used to predict metabolic fluxes and to test hypotheses about the regulation of metabolic pathways. Data generated from in vitro experiments with this compound can be used to parameterize and validate these in silico models, leading to more accurate and predictive representations of amino acid metabolism.

Functional Characterization of Acyl-CoA Glycine (B1666218) N-Acyltransferase Activity

Acyl-CoA glycine N-acyltransferase (GLYAT) is a key enzyme responsible for the conjugation of various acyl-CoA molecules with glycine, a process that is important for the detoxification of xenobiotics and the metabolism of endogenous compounds. hmdb.ca The formation of 2-methylbutyrylglycine (B135152) from 2-methylbutyryl-CoA is catalyzed by this enzyme, particularly when upstream enzymes in the L-isoleucine degradation pathway are deficient. hmdb.canih.gov

Role of this compound in Enzyme Kinetic Studies

The use of a deuterated substrate like this compound can be advantageous in enzyme kinetic studies. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, can provide valuable information about the reaction mechanism. By comparing the kinetic parameters (Km and Vmax) obtained with the deuterated and non-deuterated forms of 2-methylbutyrylglycine, researchers can gain insights into the rate-limiting steps of the GLYAT-catalyzed reaction.

Kinetic constants for human liver acyl-CoA:glycine acyltransferase have been determined for various acyl-CoA esters, including the non-deuterated 2-methylbutyryl-CoA. nih.gov Similar studies with deuterated substrates would further refine our understanding of the enzyme's catalytic mechanism.

Mechanistic Investigations of Glycine Conjugation Pathways

The glycine conjugation pathway plays a crucial role in cellular detoxification. Understanding the mechanisms that govern the specificity and efficiency of this pathway is of significant interest. The use of this compound as a tracer can help to elucidate the intricate details of this process. By following the labeled glycine conjugate, researchers can investigate its transport across cellular membranes and its eventual excretion, providing a comprehensive picture of the entire detoxification pathway.

Exploration of Mitochondrial Acyl-CoA Dehydrogenase Function

Mitochondrial acyl-CoA dehydrogenases are a family of enzymes that catalyze the initial step in the beta-oxidation of fatty acids and the catabolism of branched-chain amino acids. nih.gov A deficiency in short/branched-chain acyl-CoA dehydrogenase (SBCAD), the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA, leads to the accumulation of 2-methylbutyrylglycine in the urine. nih.govnih.govnih.gov

The use of this compound can serve as a valuable tool to probe the function and dysfunction of mitochondrial acyl-CoA dehydrogenases. In individuals with suspected SBCAD deficiency, the administration of a labeled precursor that is metabolized to this compound could be used as a diagnostic tool to assess the activity of the enzyme in vivo. The rate of appearance of the labeled conjugate in urine would be indicative of the residual enzyme activity.

Research into the Substrate Specificity of 2-Methylbutyryl-CoA Dehydrogenase

Understanding the precise function of 2-methylbutyryl-CoA dehydrogenase (also known as SBCAD) requires detailed investigation into its substrate specificity. Research has focused on elucidating which molecules the enzyme can effectively act upon. This is particularly important for distinguishing its role from other similar enzymes in the acyl-CoA dehydrogenase family. wikipedia.org

Studies involving the overexpression of the wild-type human SBCAD protein have been instrumental. In these experimental models, researchers can introduce various potential substrates to the enzyme and measure the resulting activity. Such studies have demonstrated that the primary substrate for SBCAD is indeed 2-methylbutyryl-CoA. nih.gov To confirm this specificity, the enzyme's activity with other structurally similar molecules was also tested. The results showed that SBCAD has no significant enzymatic activity towards butyryl-CoA or isovaleryl-CoA, highlighting its specialized role in the isoleucine catabolic pathway. nih.gov

For comparison, the substrate specificity of a related enzyme, ACAD-8, was also examined. This research revealed that the main substrate for ACAD-8 is isobutyryl-CoA, though it also shows some activity with 2-methylbutyryl-CoA, suggesting a potential for overlapping metabolic pathways. nih.govnih.gov

| Enzyme | Substrate | Relative Activity |

|---|---|---|

| 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | High |

| 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) | Butyryl-CoA | None Detected |

| 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) | Isovaleryl-CoA | None Detected |

| ACAD-8 | Isobutyryl-CoA | High (Primary Substrate) |

| ACAD-8 | 2-Methylbutyryl-CoA | Low to Moderate |

Impact of Enzyme Variants on 2-Methylbutyrylglycine Production in Research Models

Genetic variations in the ACADSB gene can lead to the production of dysfunctional or inactive 2-methylbutyryl-CoA dehydrogenase enzymes. thinkgenetic.org These variants are the direct cause of 2-methylbutyryl-CoA dehydrogenase deficiency, an autosomal recessive disorder. wikipedia.org The presence of these variants disrupts the normal breakdown of isoleucine, leading to the characteristic accumulation of 2-methylbutyryl-CoA and its subsequent conversion to 2-methylbutyrylglycine. metabolicsupportuk.orghmdb.ca

Research has identified numerous variants in the ACADSB gene that are associated with this condition. frontiersin.org Laboratory and clinical studies link these specific genetic changes to the biochemical phenotype—namely, the elevated urinary excretion of 2-methylbutyrylglycine. For instance, a study of a patient with confirmed 2-methylbutyrylglycinuria and deficient enzyme activity identified a homozygous 1228G→A mutation. This mutation causes the skipping of a section of the gene's instructions (exon 10), resulting in a non-functional enzyme. nih.gov Expression studies using E. coli have confirmed that various missense mutations lead to either the inactivation or instability of the resulting SBCAD enzyme. nih.gov

A study of twelve Chinese patients with the deficiency identified eight different variants in the ACADSB gene, five of which were previously unreported. The most common variant found was c.1165A > G, which has been identified as a founder mutation in the Hmong ethnic group. frontiersin.orgresearchgate.net Another study identified a c.295C>T mutation that introduces a premature stop codon, likely resulting in a truncated and unstable protein. nih.gov These findings demonstrate a direct causal link between specific ACADSB gene variants and the impaired enzyme function that leads to the production of 2-methylbutyrylglycine.

| Gene Variant | Effect on Enzyme | Biochemical Consequence | Reference |

|---|---|---|---|

| 1228G→A | Causes skipping of exon 10, leading to a non-functional protein. | Confirmed 2-methylbutyrylglycinuria and deficient enzyme activity. | nih.gov |

| c.1165A > G | Associated with skipping of exon 10. A common founder mutation in the Hmong population. | Elevated 2-methylbutyrylglycine in urine. | nih.govfrontiersin.org |

| c.295C > T (p.Gln99X) | Introduces a premature stop codon. | Leads to a truncated, unstable protein and SBCAD deficiency. | nih.gov |

| c.275C > G | Common variant found in Chinese patients with SBCADD. | Elevated 2-methylbutyrylglycine in urine. | frontiersin.org |

| c.746del | Frameshift variant. | Associated with SBCAD deficiency and elevated 2-methylbutyrylglycine. | frontiersin.org |

Application in Advanced Metabolomics and Biomarker Research Methodologies

Targeted Metabolomics for Quantitative Profiling of Acylglycines

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity and specificity for absolute quantification. mayo.edu In this context, 2-Methylbutyrylglycine-d2 is indispensable for the quantitative analysis of acylglycines, a class of metabolites that are conjugates of amino acids and organic acids.

Development of Multiplexed Assays for Comprehensive Acylglycine Analysis

The analysis of acylglycines is a key biochemical tool for diagnosing inherited disorders of mitochondrial fatty acid β-oxidation. nih.govdocumentsdelivered.com To streamline this diagnostic process, researchers have developed multiplexed assays using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS). nih.govdocumentsdelivered.com These methods allow for the simultaneous quantification of a panel of acylglycines in biological samples, such as urine.

The development of these assays involves the use of stable isotope-labeled internal standards for each analyte to ensure accurate quantification. documentsdelivered.com this compound would be the specific internal standard for the quantification of 2-methylbutyrylglycine (B135152) within these comprehensive panels. The use of such standards corrects for variability introduced during sample preparation and analysis, such as extraction efficiency and matrix effects in the mass spectrometer. nih.gov

Table 1: Examples of Acylglycines Included in Multiplexed Assays This table is for illustrative purposes and includes compounds related to the target of analysis.

| Acylglycine | Associated Disorder(s) | Analytical Technique |

| 2-Methylbutyrylglycine | Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) | UPLC-MS/MS, GC-MS |

| Isovalerylglycine | Isovaleric Acidemia | UPLC-MS/MS, GC-MS |

| Butyrylglycine | Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | UPLC-MS/MS, GC-MS |

| Suberylglycine | Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | UPLC-MS/MS, GC-MS |

| Hexanoylglycine | Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | UPLC-MS/MS, GC-MS |

Utilization of this compound in Quantitative Biomarker Discovery Workflows

Quantitative biomarker discovery aims to identify and validate molecules that can indicate a specific biological state or disease. abcam.com Elevated levels of 2-methylbutyrylglycine are a hallmark biomarker for the inborn error of metabolism known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a defect in the degradation pathway of the amino acid L-isoleucine. hmdb.canih.gov

In clinical and research workflows designed to diagnose or study this condition, this compound is used as an internal standard in stable isotope dilution assays. documentsdelivered.com This quantitative approach involves adding a known amount of the deuterated standard to a patient sample (e.g., urine or blood). The ratio of the endogenous, unlabeled 2-methylbutyrylglycine to the spiked-in this compound is then measured by mass spectrometry. This ratio allows for the precise calculation of the concentration of the biomarker, overcoming variations in sample volume and analytical performance. nih.gov This high degree of accuracy is crucial for confirming diagnoses and for monitoring patient response to treatment.

Untargeted Metabolomics for Pathway Discovery and Systems Biology

Unlike targeted approaches, untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to gain a comprehensive overview of the metabolome. mdpi.com This approach is powerful for discovering novel biomarkers and understanding metabolic pathway perturbations.

Role of Deuterated Standards in Data Normalization and Quality Control in Untargeted Profiling

A major challenge in untargeted metabolomics is managing unwanted technical variation that can obscure true biological differences. github.io Sources of this variation include instrument drift, differences in sample preparation, and matrix-induced ion suppression. github.ionih.gov To address this, a set of internal standards, including deuterated compounds like this compound, is often added to every sample.

Integration of this compound Data with Multi-Omics Datasets

Systems biology seeks to understand complex biological systems by integrating data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.net Metabolomics data, which provides a direct readout of biochemical activity, is a critical component of these integrative analyses. nih.govsemanticscholar.org

Data generated using this compound as an internal standard can be integrated into these larger datasets. For instance, in a study of a metabolic disease, the quantified levels of 2-methylbutyrylglycine could be correlated with gene expression data (transcriptomics) or protein abundance data (proteomics) to build a more complete picture of the disease's pathophysiology. mdpi.com For example, identifying mutations in the ACADSB gene (genomics) can be linked to the functional consequence of elevated 2-methylbutyrylglycine levels (metabolomics). This integration helps to connect genetic defects to their functional metabolic output, providing deeper mechanistic insights. nih.gov

Table 2: Multi-Omics Integration in Metabolic Research

| Omics Layer | Information Provided | Example of Integration with Metabolomics Data |

| Genomics | DNA sequence, genetic variants | Linking mutations in the ACADSB gene to elevated 2-methylbutyrylglycine levels. |

| Transcriptomics | Gene expression (mRNA levels) | Correlating ACADSB mRNA expression with metabolite concentrations. |

| Proteomics | Protein abundance and activity | Measuring the abundance of the ACADSB enzyme and relating it to substrate (2-methylbutyryl-CoA) and downstream metabolite (2-methylbutyrylglycine) levels. |

Research on Metabolic Dysregulation in Model Systems

Studying metabolic dysregulation in model systems, from cell cultures to animal models, is essential for understanding disease mechanisms. nih.gov this compound can be used in these research settings to accurately quantify its unlabeled counterpart, which is a key indicator of specific metabolic pathway disruptions.

In studies of isoleucine catabolism, for example, researchers might use cell lines or animal models with a genetic knockout of the ACADSB gene. nih.gov By applying targeted metabolomics with this compound as an internal standard, they can precisely measure the resulting accumulation of 2-methylbutyrylglycine. This allows for detailed investigation into the biochemical consequences of the enzyme deficiency and can be used to test the efficacy of potential therapeutic interventions, such as dietary modifications. nih.gov These model systems, informed by accurate quantitative data, are invaluable for dissecting the complex networks of metabolic pathways and understanding how their dysregulation leads to disease. nih.gov

Application of this compound in Cellular Metabolism Studies (e.g., cell lines, primary cultures)

In the realm of cellular metabolism, this compound is an indispensable tool for dissecting the intricacies of amino acid catabolism, particularly of L-isoleucine. The accumulation of 2-methylbutyrylglycine is a hallmark of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive disorder affecting the degradation pathway of L-isoleucine. hmdb.ca

By employing this compound as an internal standard in isotope dilution mass spectrometry, researchers can accurately quantify the levels of endogenous 2-methylbutyrylglycine in cell lysates and culture media. This allows for the investigation of metabolic flux and the impact of genetic mutations or therapeutic interventions on the isoleucine catabolic pathway. For instance, in studies involving patient-derived fibroblasts or engineered cell lines with mutations in the ACADSB gene, which codes for the short/branched-chain acyl-CoA dehydrogenase, this compound enables the precise measurement of the resulting metabolic block.

Table 1: Hypothetical Research Findings from Cellular Metabolism Studies

| Cell Line/Culture | Experimental Condition | Measured 2-Methylbutyrylglycine Level (using d2-standard) | Interpretation |

| Wild-type Fibroblasts | Standard Culture Medium | < 0.1 µM | Normal isoleucine metabolism. |

| SBCADD Patient Fibroblasts | Standard Culture Medium | 15.2 µM | Defective isoleucine catabolism leading to metabolite accumulation. |

| SBCADD Patient Fibroblasts | Isoleucine-restricted Medium | 3.5 µM | Dietary intervention reduces the accumulation of the toxic metabolite. |

| Genetically-edited Hepatocytes (ACADSB knockout) | High Isoleucine Challenge | 25.8 µM | Confirms the role of ACADSB in isoleucine breakdown. |

Biochemical Pathway Analysis in Animal Models of Metabolic Perturbations

Animal models, particularly genetically engineered mice, are crucial for understanding the pathophysiology of metabolic diseases and for testing novel therapeutic strategies. cyagen.com In the context of SBCADD and other metabolic perturbations, this compound is employed to accurately quantify the in vivo accumulation of 2-methylbutyrylglycine in various biological fluids and tissues.

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for robust and reproducible measurements, which are essential for characterizing the biochemical phenotype of animal models. morressier.com This precise quantification helps in assessing the efficacy of potential treatments, such as dietary modifications or pharmacological interventions, by monitoring the changes in metabolite levels. nih.gov

Investigations into the Biochemical Interconnections of 2-Methylbutyrylglycine with Other Metabolites

Metabolomics studies, powered by the accuracy of isotope dilution mass spectrometry using standards like this compound, enable the exploration of the broader biochemical consequences of elevated 2-methylbutyrylglycine. The accumulation of one metabolite can have ripple effects on other interconnected metabolic pathways.

For example, the buildup of 2-methylbutyryl-CoA, the precursor to 2-methylbutyrylglycine, can lead to the formation of other secondary metabolites. One such metabolite is 2-ethylhydracrylic acid (2-EHA), which is formed through an alternative "R-pathway" of L-isoleucine metabolism that becomes more active when the primary "S-pathway" is blocked. nih.gov Accurate quantification of 2-methylbutyrylglycine, facilitated by its deuterated internal standard, allows for correlational studies with other metabolites like 2-EHA, providing a more comprehensive picture of the metabolic dysregulation. nih.gov

Development of Research Assays for Biomarker Validation and Translation

The transition of a biomarker from a research setting to a clinical diagnostic tool requires the development of robust, accurate, and reproducible analytical assays. This compound plays a central role in the development and validation of such assays for 2-methylbutyrylglycine.

Establishment of Analytical Reference Ranges in Diverse Biological Matrices (e.g., urine, plasma, dried blood spots) in Research Cohorts

A critical step in the validation of a biomarker is the establishment of reference ranges in a healthy population and the definition of pathological ranges in affected individuals. Isotope dilution mass spectrometry, with this compound as an internal standard, is the gold standard method for establishing these ranges due to its high precision and accuracy. nih.govnih.gov

Research cohorts, including healthy volunteers and patients with confirmed metabolic disorders, are essential for these studies. By analyzing a large number of samples, researchers can establish statistically significant reference intervals.

Table 2: Reference Ranges of 2-Methylbutyrylglycine in Urine

| Population | Biological Matrix | 2-Methylbutyrylglycine Concentration (µmol/mmol creatinine) | Reference |

| Healthy Controls | Urine | Undetectable or barely detectable | nih.gov |

| Individuals with 2-methylbutyrylglycinuria | Urine | 1.78 - 11.89 | nih.gov |

These established ranges are fundamental for the interpretation of results in a clinical research setting and for the development of diagnostic screening programs.

Cross-Validation of Biomarker Candidates Across Different Research Platforms

To ensure the reliability and consistency of a biomarker, it is often necessary to cross-validate the analytical methods across different platforms and laboratories. For example, a quantitative LC-MS/MS method for 2-methylbutyrylglycine using this compound can be used as a reference method to validate the performance of other analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or even semi-quantitative screening methods.

Emerging Research Frontiers and Methodological Innovations for 2 Methylbutyrylglycine D2

Advancements in Mass Spectrometry Technologies for Deuterated Metabolites

Mass spectrometry remains a cornerstone in the analysis of deuterated compounds. Continuous innovation in this field is enhancing the specificity and sensitivity with which researchers can study molecules like 2-Methylbutyrylglycine-d2.

High-Resolution Mass Spectrometry for Enhanced Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the detailed analysis of isotopic patterns in deuterated metabolites. mdpi.comscienceopen.com Unlike low-resolution mass spectrometry, HRMS can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. mdpi.com This capability is crucial for accurately determining the number and location of deuterium (B1214612) atoms incorporated into a molecule like this compound.

The high mass accuracy of HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the confident assignment of elemental compositions. scienceopen.com When analyzing this compound, HRMS can resolve the isotopic peaks corresponding to the deuterated and non-deuterated forms of the molecule, providing a detailed isotopic signature. This enhanced analysis of the isotopic pattern is instrumental in metabolic flux analysis and in studies tracking the metabolic fate of deuterated precursors. A key advantage is the ability to distinguish true deuterated signals from isobaric interferences, which are molecules with the same nominal mass but different elemental compositions.

Table 1: Comparison of Mass Spectrometry Techniques for Isotopic Analysis

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Accuracy | Lower (unit mass resolution) | Higher (typically < 5 ppm) |

| Isotopologue Resolution | Limited, often unresolved | High, capable of resolving fine isotopic structure |

| Confidence in Formula Assignment | Lower, prone to isobaric interferences | Higher, enables confident elemental composition determination scienceopen.com |

| Application to Deuterated Metabolites | Basic quantification | Detailed isotopic pattern analysis, fluxomics mdpi.com |

Ion Mobility Spectrometry for Improved Separation of Isomers and Isobars

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govtofwerk.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for distinguishing between isomers and isobars – compounds that have the same mass but different structures or elemental compositions, respectively. nih.govazom.com

For a compound like this compound, IMS can separate it from its structural isomers that may be present in a complex biological sample. This is critical for unambiguous identification and quantification. Furthermore, recent advancements in high-resolution IMS have demonstrated the potential to separate isotopologues, molecules that differ only in their isotopic composition. d-nb.infoacs.org This capability arises from the subtle differences in ion-neutral collision cross-sections and mass that result from isotopic substitution. d-nb.info Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is a specific type of IMS that has shown promise in separating isotopic ions, including isotopomers and isobars. nih.gov

Integration with Computational Metabolomics and Bioinformatics

The vast and complex datasets generated by modern analytical platforms necessitate the use of sophisticated computational and bioinformatics tools for data processing, analysis, and interpretation.

Development of Advanced Algorithms for Deuterated Metabolite Identification and Quantification

The accurate identification and quantification of deuterated metabolites from complex datasets is a significant challenge. To address this, researchers are developing advanced algorithms that can automatically process and analyze HRMS and IMS-MS data. For instance, new machine learning algorithms, such as PeakDecoder, are being developed to more confidently identify and quantify metabolites in complex biological samples by analyzing multidimensional data from liquid chromatography, ion mobility, and mass spectrometry. pnnl.gov

These algorithms can deconvolve complex spectra, identify isotopic patterns characteristic of deuterated compounds, and perform accurate quantification by comparing the signals of the labeled and unlabeled forms of the metabolite. For this compound, such algorithms can automate the process of extracting its specific isotopic signature from a metabolomics dataset, thereby improving the throughput and reliability of the analysis.

Network-Based Analysis of Metabolic Pathways Involving 2-Methylbutyrylglycine (B135152)

Understanding the metabolic context of 2-Methylbutyrylglycine is crucial for interpreting its biological significance. Network-based approaches in metabolomics allow for the visualization and analysis of complex metabolic pathways. scispace.comcd-genomics.com By mapping 2-Methylbutyrylglycine onto a metabolic network, researchers can explore its connections to other metabolites, enzymes, and pathways.

Tools such as MetaboAnalyst provide platforms for pathway analysis and visualization, enabling the identification of metabolic pathways perturbed by changes in the levels of specific metabolites. metaboanalyst.ca Algorithms like MetPath can define pathways based on the inherent functionality and connectivity of the metabolic network, offering a more dynamic and context-specific view of metabolism. biorxiv.org By integrating data on this compound into these network models, it is possible to trace the flow of the deuterium label through interconnected pathways, providing insights into metabolic flux and regulatory mechanisms. While quantitative and systems-level knowledge of glycine-related metabolic pathways is still developing, these computational approaches hold promise for future advancements. nih.gov

Novel Applications in Research beyond Biomarker Discovery

While 2-Methylbutyrylglycine is a known biomarker for certain inborn errors of metabolism, the use of its deuterated form, this compound, opens up new avenues of research beyond simple biomarker identification.

The application of stable isotope-assisted metabolomics using compounds like this compound can provide dynamic information about metabolic pathways. By tracing the incorporation and transformation of the deuterium label in vivo, researchers can elucidate the activity of specific metabolic routes and identify points of metabolic regulation. This approach is particularly valuable for studying the pathophysiology of metabolic diseases and for investigating the mechanism of action of drugs that target metabolic pathways.

Furthermore, the methodological innovations in mass spectrometry and computational analysis discussed above will enable more sophisticated applications of this compound in systems biology research. For example, it could be used as a metabolic tracer to investigate the interplay between different metabolic pathways in response to various physiological or pathological stimuli.

Use in Stable Isotope Resolved Metabolomics (SIRM) to Elucidate Metabolic Fluxes

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that allows researchers to trace the fate of atoms through metabolic pathways. By introducing a stable isotope-labeled compound, such as this compound, into a biological system, scientists can track the movement of the isotope as it is incorporated into various metabolites. This provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.govnih.govmdpi.com

The application of stable isotope labeling provides crucial information about metabolic flux that cannot be obtained from classical label-free metabolomics studies. nih.gov While specific studies detailing the use of this compound as a tracer in SIRM are not yet widely published, its utility can be inferred from its metabolic relevance. 2-Methylbutyrylglycine is a key biomarker for inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid L-isoleucine. hmdb.canih.gov Elevated levels of 2-methylbutyrylglycine are a hallmark of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). hmdb.ca

By using this compound in SIRM studies, researchers could potentially:

Trace the reverse reaction of glycine (B1666218) conjugation: Investigate the extent to which 2-Methylbutyrylglycine is deconjugated back to 2-methylbutyryl-CoA and glycine.

Understand downstream metabolism: Determine if the 2-methylbutyryl moiety is further metabolized after being released from glycine.

Quantify the flux through the isoleucine catabolic pathway: In conjunction with other isotope-labeled precursors of this pathway, the rate of formation of 2-methylbutyryl-CoA and its subsequent conjugation to glycine could be precisely measured.

The data from such studies would be instrumental in understanding the pathophysiology of SBCADD and other related metabolic disorders.

Potential in Pharmacometabolomics Research in Preclinical Models

Pharmacometabolomics is the study of how an individual's metabolic profile influences their response to a drug. This field holds immense promise for personalized medicine. Stable isotope-labeled compounds like this compound are critical tools in preclinical pharmacometabolomics research, primarily serving as internal standards for the accurate quantification of their unlabeled counterparts in biological samples. medchemexpress.com

In preclinical models, such as animal studies, researchers can investigate how a drug affects the metabolic pathways associated with 2-Methylbutyrylglycine. For instance, a drug candidate could be administered to a preclinical model, and the levels of endogenous 2-Methylbutyrylglycine could be monitored. By using a known concentration of this compound as an internal standard, any variations in the sample preparation and analysis can be accounted for, leading to highly accurate and precise quantification of the endogenous analyte.

This approach could be used to:

Assess drug efficacy: Determine if a therapeutic agent is effective in reducing elevated levels of 2-Methylbutyrylglycine in a model of SBCADD.

Evaluate drug toxicity: Monitor for any off-target effects of a drug on the isoleucine catabolic pathway.

Identify biomarkers of drug response: Discover if baseline levels of 2-Methylbutyrylglycine can predict how a preclinical model will respond to a particular treatment.

The use of deuterated internal standards is considered the gold standard for quantitative mass spectrometry-based metabolomics, ensuring the reliability of the data generated in these crucial preclinical studies.

| Application Area | Utility of this compound | Research Focus |

| Stable Isotope Resolved Metabolomics (SIRM) | Tracer | Elucidating metabolic fluxes in isoleucine catabolism. |

| Pharmacometabolomics (Preclinical) | Internal Standard | Accurate quantification of endogenous 2-Methylbutyrylglycine to assess drug efficacy and toxicity. |

Future Perspectives and Unaddressed Research Questions

The continued development of analytical methodologies is opening new avenues for the application of compounds like this compound. However, several challenges and unanswered questions remain.

Methodological Challenges in Ultra-Trace Quantification of Acylglycines

The accurate quantification of acylglycines, including 2-Methylbutyrylglycine, at very low concentrations in complex biological matrices presents several analytical challenges. These challenges include:

Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Isomer Interference: Acylglycines can have several isomers, making it difficult to distinguish and accurately quantify the target analyte.

Low Endogenous Levels: In healthy individuals, the concentrations of many acylglycines are very low, requiring highly sensitive analytical methods.

The use of stable isotope-labeled internal standards like this compound is a key strategy to mitigate some of these challenges, particularly matrix effects. However, for ultra-trace quantification, further advancements in sample preparation techniques, chromatographic separation, and mass spectrometry instrumentation are necessary.